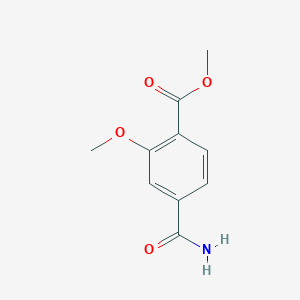![molecular formula C9H19NO3 B6242395 tert-butyl 3-[(2-hydroxyethyl)amino]propanoate CAS No. 1351502-33-4](/img/no-structure.png)
tert-butyl 3-[(2-hydroxyethyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is a chemical compound with the molecular formula C9H19NO3. It has a molecular weight of 189.25 . The compound is also known by its IUPAC name, tert-butyl 3-[(2-hydroxyethyl)amino]propanoate .
Synthesis Analysis
The synthesis of tert-butyl esters of Nα-protected amino acid, which includes compounds like “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The InChI code for “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is 1S/C9H19NO3/c1-9(2,3)13-8(12)4-5-10-6-7-11/h10-11H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol. tert-Butyl alcohol is deprotonated with a strong base to give the alkoxide . This reaction is particularly common in the synthesis of compounds like “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate”.Physical And Chemical Properties Analysis
“tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Safety and Hazards
The compound is classified as dangerous, with hazard statements including H315, H318, and H335 . These indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(2-hydroxyethyl)amino]propanoate involves the reaction of tert-butyl 3-bromo propanoate with 2-aminoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-bromo propanoate", "2-aminoethanol", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-bromo propanoate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a stoichiometric amount of 2-aminoethanol to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1351502-33-4 |
Produktname |
tert-butyl 3-[(2-hydroxyethyl)amino]propanoate |
Molekularformel |
C9H19NO3 |
Molekulargewicht |
189.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



